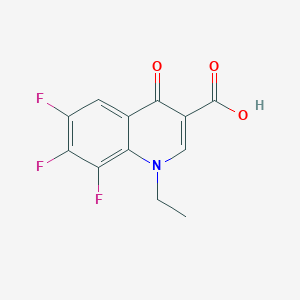

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-2-16-4-6(12(18)19)11(17)5-3-7(13)8(14)9(15)10(5)16/h3-4H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKUVCHFRDLBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431504 | |

| Record name | 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75338-42-0 | |

| Record name | 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75338-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly as an antibacterial and antiparasitic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

The molecular formula of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is with a molecular weight of 271.19 g/mol. The structure features a quinoline ring system with trifluoromethyl groups that enhance its biological activity.

The biological activity of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Bacterial DNA Gyrase : This compound acts as a gyrase inhibitor, interfering with bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to penetrate bacterial cell membranes and disrupt essential cellular processes.

- Antiparasitic Effects : Preliminary research indicates that the compound may also possess antiparasitic properties, making it a candidate for further investigation in treating diseases caused by protozoan parasites.

In Vitro Studies

Several in vitro studies have demonstrated the antimicrobial efficacy of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

These results indicate that the compound has potent antibacterial properties comparable to established antibiotics.

In Vivo Studies

In vivo studies have further supported the potential of this compound:

- Animal Models : Research involving animal models infected with E. coli showed that treatment with 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid resulted in significant reductions in bacterial load and improved survival rates.

- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Case Studies

A notable case study involved a patient with a multi-drug resistant bacterial infection who was treated with a regimen including 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The treatment resulted in a marked reduction in infection symptoms and was well-tolerated by the patient.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antiviral Properties

ETQCA has been studied for its antibacterial and antiviral properties. The trifluoromethyl group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial cell membranes effectively. Research indicates that derivatives of quinolones exhibit potent activity against a range of bacterial strains, including those resistant to conventional antibiotics .

Case Study: Synthesis and Testing

A study demonstrated the synthesis of ETQCA and its derivatives, followed by in vitro testing against various pathogens. The results showed significant inhibition of bacterial growth, suggesting that ETQCA could serve as a lead compound for developing new antibacterial agents .

Antitumor Activity

Recent investigations have also highlighted the potential antitumor activity of ETQCA. The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies revealed that ETQCA effectively reduced cell viability in several cancer cell lines, including breast and lung cancer .

Materials Science

Photochemical Applications

The unique structure of ETQCA allows it to participate in photochemical reactions, making it a candidate for use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cell damage and death. Research has indicated that ETQCA can act as a photosensitizer in PDT applications against tumors .

Case Study: Phototoxic Effects

A study investigating the phototoxic effects of ETQCA derivatives demonstrated that exposure to UV light resulted in significant cellular damage in targeted cancer cells. This property could be harnessed for developing novel therapeutic strategies using light activation .

Environmental Studies

Environmental Monitoring

ETQCA's stability and resistance to degradation make it suitable for environmental monitoring applications. Its presence in water bodies can be indicative of pollution from pharmaceutical residues. Analytical methods employing ETQCA as a reference standard have been developed for detecting related compounds in environmental samples .

Case Study: Detection Methods

Research focusing on the detection of quinolone derivatives in wastewater highlighted the effectiveness of using ETQCA as a calibration standard for high-performance liquid chromatography (HPLC) methods. This application aids in assessing the environmental impact of pharmaceutical contaminants .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

- 1-Ethyl vs. 1-Cyclopropyl: 1-Ethyl derivatives (e.g., the target compound) exhibit higher reaction rates in nucleophilic substitution compared to 1-methyl analogs. For example, 2-methylpiperazine reacts with 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d6 at a rate of $ k = 7.50 \times 10^{-4} \, \text{mol}^{-1}\text{sec}^{-1} $, tenfold faster than with 1-methyl analogs . 1-Cyclopropyl derivatives (e.g., sparfloxacin intermediates) are associated with enhanced antibacterial potency. For instance, 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives show MIC values as low as 0.39 µg/mL against S. aureus .

Fluorination Patterns

- 6,7,8-Trifluoro vs. 6,8-Difluoro :

- The trifluoro substitution in the target compound increases electron-withdrawing effects, enhancing electrophilicity at position 7 for nucleophilic displacement. This contrasts with 6,8-difluoro analogs (e.g., lomefloxacin derivatives), where reduced fluorination decreases reactivity but may improve photostability .

- 6,7,8-Trifluoro derivatives are more prone to forming boron chelates, accelerating substitution reactions. For example, the reaction rate in DMSO-d6 increases to $ k > 70 \times 10^{-4} \, \text{mol}^{-1}\text{sec}^{-1} $ when a boron chelate is present .

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives: The carboxylic acid form (target compound) is typically the bioactive form, while ethyl esters (e.g., ethyl 1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate) are synthetic intermediates. Hydrolysis of esters under acidic or basic conditions yields the active acid .

Reaction Kinetics

- Nucleophilic Substitution :

Antibacterial Potency

- Gram-Positive Activity :

- Phototoxicity :

Impurity Profile

- The target compound is a critical impurity in lomefloxacin synthesis, necessitating stringent process control. Its formation arises from incomplete substitution at position 7 during piperazine incorporation .

Preparation Methods

Preparation of Fluorinated Benzoyl Derivatives

- Starting from fluorinated anthranilic acids (e.g., 3,4,5,6-tetrafluoroanthranilic acid), the acid is reacted with acetic anhydride and acetic acid to form acetylated intermediates such as 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

- These intermediates are converted to benzoyl chlorides using oxalyl chloride in dichloromethane with N,N-dimethylformamide as a catalyst.

- Subsequent treatment with n-butyllithium and malonic half acid ester yields benzoylpropanoic acid esters.

Formation of Quinoline Core and Ethyl Substitution

- The benzoylpropanoic acid esters undergo reaction with triethylorthoformate and acetic anhydride at elevated temperatures (~150°C) to form reactive intermediates.

- Cyclopropylamine or ethylamine is then added in solvents such as t-butanol to introduce the amine substituent at the 1-position.

- Ring closure is achieved by treatment with potassium t-butoxide in t-butanol at temperatures around 50–60°C, forming the 1,4-dihydro-4-oxoquinoline ring system.

Hydrolysis and Final Product Isolation

- The ester intermediates are hydrolyzed under acidic conditions (e.g., acetic acid and hydrochloric acid at 100°C) to yield the free carboxylic acid.

- The product precipitates out and is isolated by filtration, washing, and drying.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Acetylation of anthranilic acid | Acetic anhydride, acetic acid | ~100 | Acetic acid | Formation of acetylamino benzoic acid |

| Conversion to benzoyl chloride | Oxalyl chloride, DMF catalyst | Room temp | Dichloromethane | Activation for further reaction |

| Alkylation with malonic ester | n-Butyllithium, malonic half acid ester | Low temp (-30°C) | THF or similar | Formation of benzoylpropanoic acid ester |

| Reaction with triethylorthoformate and acetic anhydride | Triethylorthoformate, acetic anhydride | 150 | None (neat) | Formation of reactive intermediate |

| Amination | Cyclopropylamine or ethylamine | Room temp to 45 | t-Butanol | Introduction of amine substituent |

| Ring closure | Potassium t-butoxide | 50-60 | t-Butanol | Formation of dihydroquinoline ring |

| Hydrolysis | Acetic acid, HCl | 100 | Aqueous | Conversion to carboxylic acid |

Detailed Reaction Example

A representative synthesis from patent US4822801A illustrates the preparation:

- Ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate is dissolved in t-butanol and treated with cyclopropylamine at 45°C for 3 hours.

- Potassium t-butoxide is then added, and the mixture stirred at 60°C for 5 hours to effect ring closure.

- The product is isolated by filtration and washing, yielding the quinoline ester.

- Subsequent hydrogenation reduces the nitro group to an amino group.

- Hydrolysis under acidic conditions converts the ester to the carboxylic acid, yielding 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

This method can be adapted to introduce the ethyl group at the 1-position by substituting cyclopropylamine with ethylamine under similar conditions.

Notes on Reaction Optimization and Variations

- Acid acceptors such as triethylamine, pyridine, or metal carbonates are often used to neutralize acids formed during reactions, improving yields.

- Solvent choice is critical; nonreactive solvents like acetonitrile, tetrahydrofuran, ethanol, chloroform, dimethylsulfoxide, and mixtures thereof are suitable.

- Reaction temperatures range from ambient to 150°C, with higher temperatures reducing reaction times but requiring careful control to avoid decomposition.

- Protecting groups on amines can be removed before or after product isolation depending on the synthetic route.

- Reductive amination procedures allow for selective introduction of amino substituents at the 5-position.

Summary Table of Preparation Methods

Q & A

Q. Advanced

- Fluorine position : 8-Fluoro substitution increases gram-negative coverage (e.g., Pseudomonas).

- N₁ substituents : Ethyl vs. cyclopropyl affects CNS penetration; cyclopropyl derivatives reduce neurotoxicity.

- C7 modifications : Piperazinyl or pyrrolidinyl groups broaden anaerobic activity .

How are synthesis byproducts analyzed and mitigated?

Advanced

Byproducts (e.g., des-fluoro impurities) are identified via:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate isomers.

- Tandem MS : Fragmentation patterns distinguish regioisomers (e.g., 6-F vs. 8-F substitution) .

How is computational modeling applied in structure-activity studies?

Q. Advanced

- Molecular docking : Predicts binding affinity to DNA gyrase (PDB ID: 1KZN).

- QSAR models : Correlate logP values (e.g., 1.8–2.5) with MIC against E. coli (0.25–4 μg/mL).

- MD simulations : Assess conformational stability of the 3-carboxylate-Mg²⁺ complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.